molecular formula C19H22N4O3S B11247842 1-[3-Ethyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[3-Ethyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B11247842
M. Wt: 386.5 g/mol
InChI Key: DUKNQMDITCXUDT-UHFFFAOYSA-N
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Description

1-[3-Ethyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex heterocyclic compound. It features a triazolothiadiazine core, which is a hybrid structure combining triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Ethyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiadiazine Ring: This involves the reaction of the triazole intermediate with sulfur-containing reagents such as thiosemicarbazides.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[3-Ethyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with various biological targets makes it a candidate for further pharmacological research.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its structure suggests it could be developed into drugs for treating infections, cancer, and inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-Ethyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents, share the triazole ring but lack the thiadiazine component.

    Thiadiazine Derivatives: These compounds, such as certain carbonic anhydrase inhibitors, share the thiadiazine ring but lack the triazole component.

Uniqueness

The uniqueness of 1-[3-Ethyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one lies in its hybrid structure, combining both triazole and thiadiazine rings. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider array of pharmacological activities compared to compounds with only one of these rings.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-[3-ethyl-6-(3-methoxyphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C19H22N4O3S/c1-5-14(24)18-17(12-9-8-10-13(11-12)26-4)23(16(25)7-3)22-15(6-2)20-21-19(22)27-18/h8-11H,5-7H2,1-4H3

InChI Key

DUKNQMDITCXUDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)CC)C3=CC(=CC=C3)OC)C(=O)CC

Origin of Product

United States

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